

Unveiling the Secrets of Aspochracin: A Structural Activity Relationship Comparison

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Compound of Interest					
Compound Name:	JBIR-15				
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For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide delves into the structural activity relationship (SAR) of aspochracin analogs, a class of cyclic tripeptides with promising insecticidal, antifungal, and cytotoxic properties. By objectively comparing the performance of various analogs and providing supporting experimental data, this document aims to illuminate the key structural features governing their bioactivity.

Aspochracin, a natural product isolated from the fungus Aspergillus ochraceus, is a cyclic tripeptide composed of N-methyl-L-valine, N-methyl-L-alanine, and L-ornithine, distinguished by an N-terminal octatrienoic acid side chain.[1] Its diverse biological activities have spurred interest in synthesizing and evaluating analogs to identify compounds with enhanced potency and selectivity.

Comparative Analysis of Biological Activity

To facilitate a clear comparison of the bioactivities of aspochracin and its analogs, the following table summarizes the available quantitative data from various studies. The data highlights how modifications to the peptide core and the acyl side chain influence their insecticidal, antifungal, and cytotoxic effects.



Compound	Modificatio n	Target Organism/C ell Line	Activity Metric	Value	Reference
Aspochracin	-	Silkworm (Bombyx mori)	Minimum Effective Dose (MED)	10 μg/g (topical)	[2]
Fall webworm (Hyphantria cunea)	Minimum Lethal Dose (MLD)	10 μg/g (injection)	[2]		
Candida albicans	MIC	>100 μg/mL	[2]	_	
Hexahydroas pochracin	Saturation of the octatrienoic acid side chain	Silkworm (Bombyx mori)	Insecticidal Activity	Inactive	[2]
JBIR-15	N-methyl-L- alanine replaced with L-alanine	Candida albicans	MIC	30 μΜ	[1]
Sclerotiotide A	Different amino acid composition	Candida albicans	MIC	7.5 μΜ	[1]
Sclerotiotide B	Different amino acid composition	Candida albicans	MIC	3.8 μΜ	[1]
Sclerotiotide F	Different amino acid composition	Candida albicans	MIC	30 μΜ	[1]
Sclerotiotide I	Different amino acid composition	Candida albicans	MIC	6.7 μΜ	[1]



Key Findings from the Data:

- The Unsaturation of the Acyl Chain is Crucial for Insecticidal Activity: The complete loss of
 insecticidal activity in hexahydroaspochracin, where the double bonds in the octatrienoic acid
 side chain are saturated, strongly indicates that this unsaturated fatty acid moiety is essential
 for its insecticidal properties.[2]
- Modifications to the Peptide Core Influence Antifungal Activity: The analogs JBIR-15 and the
 sclerotiotides, which differ from aspochracin in their amino acid composition, exhibit
 significant antifungal activity against Candida albicans, a pathogen against which
 aspochracin itself is largely inactive.[1][2] This suggests that the cyclic peptide backbone
 plays a critical role in determining antifungal potency and spectrum.
- Subtle Changes in the Peptide Ring Lead to Significant Differences in Antifungal Potency:
 Among the sclerotiotide analogs, there is a notable variation in their Minimum Inhibitory
 Concentrations (MICs) against C. albicans, with Sclerotiotide B being the most potent.[1]
 This highlights the sensitivity of the antifungal activity to the specific amino acid residues within the cyclic structure.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the SAR data. The following are generalized protocols for the key bioassays cited.

Insecticidal Activity Assay (Topical Application on Silkworm Larvae)

This assay evaluates the contact toxicity of the compounds.

- Test Organism: Fourth instar silkworm larvae (Bombyx mori).
- Compound Preparation: Test compounds are dissolved in an appropriate solvent (e.g., acetone or ethanol) to prepare a series of concentrations.
- Application: A small, fixed volume (e.g., 1 μL) of each test solution is topically applied to the dorsal surface of the thorax of each larva. A control group is treated with the solvent alone.



- Observation: The larvae are housed under standard rearing conditions and observed for mortality and any abnormal symptoms (e.g., paralysis) at regular intervals (e.g., 24, 48, and 72 hours) post-application.
- Data Analysis: The Minimum Effective Dose (MED) causing a specific endpoint (e.g., 50% mortality or paralysis) is determined.

Antifungal Susceptibility Testing (Broth Microdilution Method)

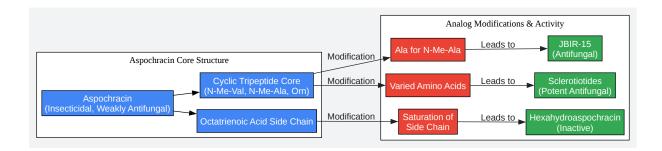
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.

- Fungal Strain: A standardized inoculum of the test fungus (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640).
- Compound Preparation: The test compounds are serially diluted in the broth medium in a 96well microtiter plate.
- Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungus with no compound) and a negative control (broth only) are included.
- Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
- Data Analysis: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control.

Visualizing Structural Activity Relationships and Potential Pathways

To visually represent the relationships and concepts discussed, the following diagrams have been generated using the DOT language.



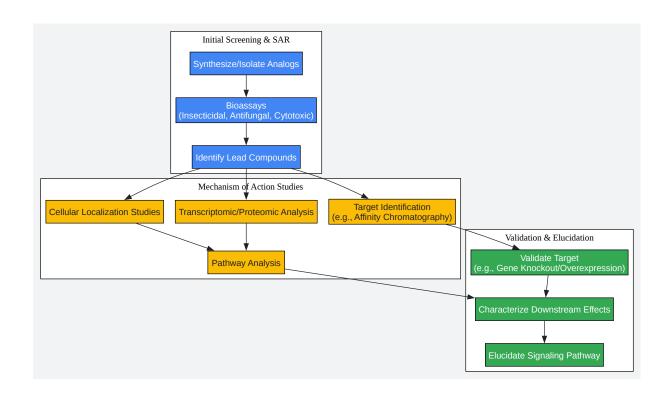


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Caption: Structural modifications of aspochracin and their impact on biological activity.

While the precise signaling pathways affected by aspochracin and its analogs are not yet fully elucidated, a hypothetical workflow for investigating their mechanism of action can be conceptualized.





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Caption: A proposed experimental workflow for elucidating the mechanism of action of aspochracin analogs.



Conclusion

The structural activity relationship of aspochracin analogs reveals a clear distinction between the structural requirements for insecticidal and antifungal activities. The integrity of the unsaturated octatrienoic acid side chain is indispensable for its insecticidal properties. Conversely, modifications to the cyclic peptide core can abolish insecticidal activity while introducing potent antifungal capabilities. This decoupling of activities presents a promising avenue for the development of novel, selective antifungal agents based on the aspochracin scaffold. Further research, including the synthesis of a broader range of analogs and in-depth mechanistic studies, is warranted to fully exploit the therapeutic potential of this fascinating class of natural products. The elucidation of the specific molecular targets and signaling pathways will be instrumental in designing next-generation analogs with improved efficacy and safety profiles.

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References

- 1. Structural Diversity and Biological Activities of Fungal Cyclic Peptides, Excluding Cyclodipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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